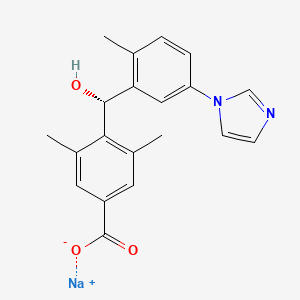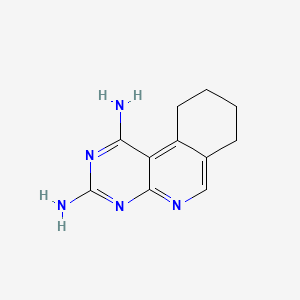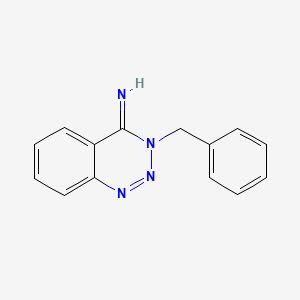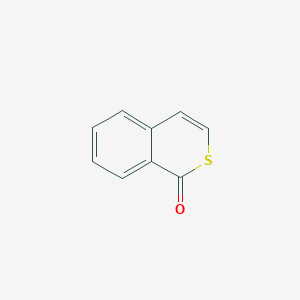
1H-Isothiochromen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isothiochromen-1-one, also known as isocoumarin, is a heterocyclic organic compound with the molecular formula C(_9)H(_6)O(_2). It is characterized by a fused ring system consisting of a benzene ring fused to a lactone ring. This compound is notable for its presence in various natural products and its utility in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: 1H-Isothiochromen-1-one can be synthesized through several methods. One common approach involves the cyclization of o-hydroxyaryl ketones with acetic anhydride. This reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the lactone ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as Lewis acids (e.g., aluminum chloride) are used to promote the cyclization reaction. The reaction conditions are optimized to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions: 1H-Isothiochromen-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield dihydroisocoumarins, typically using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroisocoumarins.
Substitution: Halogenated isocoumarins.
科学的研究の応用
1H-Isothiochromen-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Biology: Isocoumarins exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. They are studied for their potential therapeutic applications.
Medicine: Some derivatives of this compound are investigated for their potential as enzyme inhibitors and anti-inflammatory agents.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
作用機序
The biological activity of 1H-Isothiochromen-1-one and its derivatives is often attributed to their ability to interact with specific molecular targets. For example, they can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact mechanism of action varies depending on the specific derivative and its target.
類似化合物との比較
1H-Isothiochromen-1-one is part of a broader class of compounds known as isocoumarins. Similar compounds include:
Coumarin: Differing by the presence of a carbonyl group at the 2-position instead of the 1-position.
Chromone: Featuring a carbonyl group at the 4-position.
Flavone: A more complex structure with additional phenyl groups.
Uniqueness: this compound is unique due to its specific ring structure and the position of the lactone group, which imparts distinct chemical and biological properties compared to other similar compounds.
Conclusion
This compound is a versatile compound with significant importance in synthetic organic chemistry and various scientific research fields. Its unique structure and reactivity make it a valuable tool for developing new materials and studying biological processes.
特性
CAS番号 |
5962-03-8 |
|---|---|
分子式 |
C9H6OS |
分子量 |
162.21 g/mol |
IUPAC名 |
isothiochromen-1-one |
InChI |
InChI=1S/C9H6OS/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H |
InChIキー |
CNUDDOHXAPFILY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CSC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


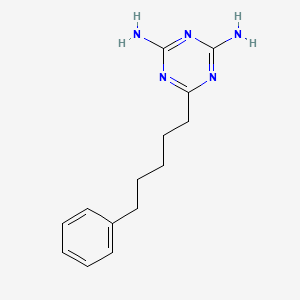
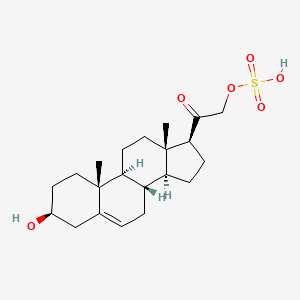
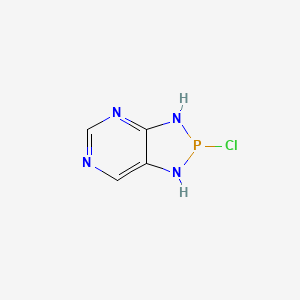
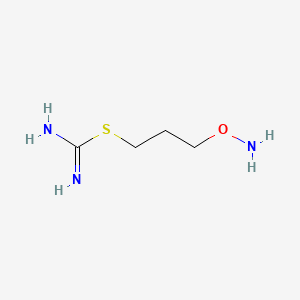
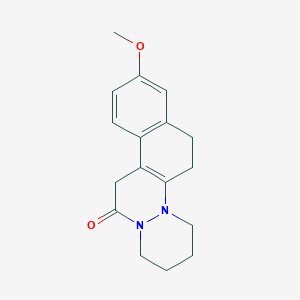
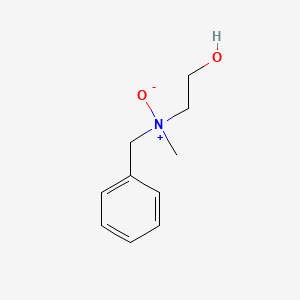
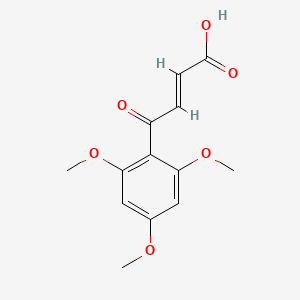
![5,10-dibenzyl-3,12-dioxa-5,10-diazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2(7),8(13),14,16-pentaene](/img/structure/B12794648.png)
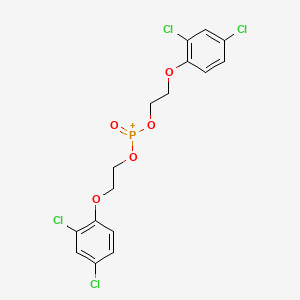
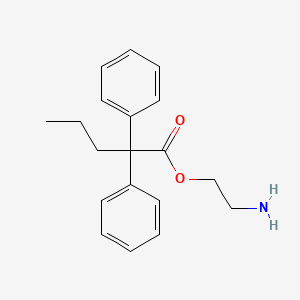
![2-cyclopropyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12794668.png)
